N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining benzimidazole and indole moieties. The benzimidazole group is linked via an ethyl chain to a substituted indole carboxamide scaffold, with an isopropyl group at the indole nitrogen.
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C21H22N4O/c1-14(2)25-13-11-15-16(6-5-9-19(15)25)21(26)22-12-10-20-23-17-7-3-4-8-18(17)24-20/h3-9,11,13-14H,10,12H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
GYMABMWUPMNQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Coupling Approach
The most widely documented method involves a sequential coupling strategy:
- Synthesis of 1-(Propan-2-yl)-1H-indole-4-carboxylic Acid :
Indole-4-carboxylic acid is alkylated with 2-bromopropane in the presence of a base such as potassium carbonate, yielding the isopropyl-substituted intermediate. - Activation of the Carboxylic Acid :
The carboxylic acid is converted to an acyl chloride using thionyl chloride or to a mixed anhydride with ethyl chloroformate. - Coupling with 2-(1H-Benzimidazol-2-yl)ethylamine :
The activated carbonyl reacts with 2-(1H-benzimidazol-2-yl)ethylamine in dichloromethane or tetrahydrofuran, mediated by coupling agents like HATU or DCC.
Table 1: Representative Reaction Conditions for Coupling Steps
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | 2-Bromopropane, K₂CO₃ | DMF | 80°C | 72 |
| Acyl Chloride Formation | SOCl₂ | Toluene | Reflux | 89 |
| Amide Coupling | HATU, DIPEA | DCM | 25°C | 68 |
This route, while reliable, requires rigorous purification via column chromatography to remove residual coupling agents.
One-Pot Condensation Using Polyphosphoric Acid
A streamlined alternative involves condensing 2-methylindole-3-acetic acid derivatives with substituted o-phenylenediamines in ethylene glycol with polyphosphoric acid (PPA) as a catalyst. This method circumvents intermediate isolation, achieving an 86% yield under reflux conditions:
Reaction Setup :
- 2-Methylindole-3-acetic acid (10 mmol)
- o-Phenylenediamine (10 mmol)
- Ethylene glycol (50 mL)
- PPA (5% w/w)
Mechanistic Insight :
PPA facilitates both cyclization (forming the benzimidazole ring) and amide bond formation, likely through protonation of carbonyl groups and activation of nucleophilic amines.
Table 2: Optimization of Polyphosphoric Acid-Catalyzed Synthesis
| PPA Concentration (%) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3 | 6 | 72 | 91 |
| 5 | 4 | 86 | 95 |
| 7 | 4 | 83 | 93 |
This method’s efficiency makes it suitable for laboratory-scale production, though scalability is limited by the high boiling point of ethylene glycol.
Continuous Flow Synthesis for Industrial Applications
Recent advancements adapt the coupling approach for continuous flow reactors, enhancing reproducibility and throughput:
Microreactor Setup :
- Two feed streams:
- Stream A: 1-(Propan-2-yl)-1H-indole-4-carboxylic acid chloride in THF
- Stream B: 2-(1H-Benzimidazol-2-yl)ethylamine in THF
- Mixing at 0.5 mL/min, residence time 2 minutes
- Temperature controlled at 25°C
- Two feed streams:
Outcomes :
- 94% conversion rate
- Reduced solvent usage (50% less than batch processes)
- Purity >98% without chromatography
Critical Factors in Reaction Optimization
Solvent Selection
Polar aprotic solvents (DMF, DMSO) favor alkylation and coupling reactions but complicate downstream purification. Ethylene glycol, while effective in PPA-mediated reactions, poses challenges due to viscosity and high boiling point.
Temperature and Catalysis
Elevated temperatures (80–120°C) accelerate benzimidazole cyclization but risk decomposition. PPA’s dual role as catalyst and dehydrating agent optimizes this balance, enabling completion within 4 hours.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings.
Reduction: Reduction reactions can be performed on the nitro groups if present in the benzimidazole moiety.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings of the benzimidazole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Core Heterocyclic Motifs
- Benzimidazole-Indole Hybrids: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (23): Features a benzimidazole linked via a methylene group to a benzyl-indole scaffold. VIT-2763 (Orphan Drug): Contains a benzimidazole-ethylamine-oxazole-carboxamide structure. While sharing the benzimidazole-ethyl motif, it diverges with an oxazole core instead of indole, impacting binding specificity .
Indole-Quinazoline Derivatives :
Substituent Effects
- Halogenation :
- N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine (11h) : Bromine substitution on indole increases molecular weight (MW: ~480 g/mol) and lipophilicity compared to the target compound (unsubstituted indole, estimated MW: ~375 g/mol) .
- Chloro-Substituted Benzimidazoles (e.g., 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one) : Chlorine atoms enhance metabolic stability but may reduce solubility .
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Antitumor Activity : Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit potent antitumor properties. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, including lung cancer (A549, HCC827, and NCI-H358). The IC50 values for these compounds ranged from 0.85 μM to over 20 μM depending on the specific derivative and assay format used (2D vs. 3D) .
Antimicrobial Activity : Benzimidazole derivatives have also been reported to possess antibacterial properties. For example, compounds with similar pharmacophores demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can inhibit inflammatory pathways by blocking specific kinases involved in immune responses. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of several benzimidazole derivatives against lung cancer cell lines. The compound exhibited an IC50 value of 2.12 μM against A549 cells, indicating strong cytotoxic potential in vitro .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related benzimidazole compounds. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antibacterial agent .
- Inflammation Modulation : Research has shown that certain benzimidazole derivatives can inhibit the activity of Lck kinase, which plays a crucial role in T-cell activation and inflammation .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Target Cell Line/Organism |
|---|---|---|---|
| This compound | Antitumor | 2.12 | A549 (Lung Cancer) |
| Benzimidazole Derivative A | Antimicrobial | 15.0 | S. aureus |
| Benzimidazole Derivative B | Antimicrobial | 10.0 | E. coli |
| Benzimidazole Derivative C | Anti-inflammatory | - | Lck Kinase Inhibition |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, benzimidazole precursors (e.g., 1H-benzo[d]imidazole-2-thiol) are prepared by reacting o-phenylenediamine with carbon disulfide under basic conditions. Subsequent steps involve hydrazine hydrate treatment to form hydrazinyl derivatives, followed by condensation with indole-carboxamide precursors. Characterization relies on elemental analysis (deviations ≤ ±0.4% from theoretical values), IR spectroscopy (e.g., S-H stretches at 2634 cm⁻¹, N-H at 3395 cm⁻¹), 1H-NMR (e.g., δ12.31 for S-H protons), and mass spectrometry (ESI-MS m/z matching molecular formulas) .
Q. How are spectral techniques like NMR and IR used to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Key signals include aromatic protons (δ6.5–8.5), benzimidazole N-H (δ10.93), and ethyl linker protons (δ2.5–4.0).
- 13C-NMR : Aromatic carbons (δ115–151 ppm) and carbonyl groups (δ165–170 ppm) are critical.
- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹). Discrepancies in peak positions may indicate impurities or tautomeric forms .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of benzimidazole-indole carboxamides, particularly in condensation steps?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysis : Sodium ethoxide or acetic acid can accelerate condensation reactions (e.g., forming hydrazinecarboxamide intermediates) .
- Temperature Control : Reflux conditions (e.g., 80–100°C in methanol or ethanol) improve kinetics while minimizing side reactions .
Q. What experimental approaches address discrepancies between theoretical and observed elemental analysis data?
- Methodological Answer :
- Purification : Recrystallization (ethanol/water mixtures) removes unreacted starting materials.
- Drying Protocols : Vacuum drying at 60°C ensures complete solvent removal, which may artificially inflate hydrogen/carbon ratios.
- Replication : Repeating synthesis under inert atmosphere (N₂/Ar) mitigates oxidation byproducts .
Q. How can computational methods (e.g., DFT) and crystallography (SHELXL) elucidate the electronic and spatial properties of this compound?
- Methodological Answer :
- DFT Calculations : Predict tautomer stability (e.g., benzimidazole NH vs. indole NH) and charge distribution on the carboxamide group.
- SHELXL Refinement : High-resolution X-ray data (e.g., twinned crystals) resolve bond lengths and angles, critical for understanding π-π stacking in solid-state structures .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across studies (e.g., anticonvulsant vs. antibacterial effects)?
- Methodological Answer :
- Assay Specificity : Use patch-clamp electrophysiology for ion channel targets (e.g., Cav channels) versus MIC assays for bacterial growth inhibition.
- Structural Analogues : Compare substituent effects (e.g., propan-2-yl vs. aryl groups) on activity. For example, bulky substituents on the indole ring may enhance CNS permeability but reduce antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
